molecular formula C25H28ClN3O3 B14096425 4-(4-tert-butylphenyl)-3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

4-(4-tert-butylphenyl)-3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

Cat. No.: B14096425
M. Wt: 454.0 g/mol
InChI Key: AHTSQHDJVGKHLN-UHFFFAOYSA-N
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Description

4-(4-tert-butylphenyl)-3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-tert-butylphenyl)-3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the pyrrolo[3,4-c]pyrazole core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the tert-butylphenyl group: This step often involves a Friedel-Crafts alkylation reaction.

    Chlorination and hydroxylation: These steps introduce the chloro and hydroxy groups, respectively, using reagents such as chlorine gas and hydroxylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-(4-tert-butylphenyl)-3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydroxide or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups would yield ketones or aldehydes, while substitution of the chloro group could yield a variety of substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving its functional groups.

    Medicine: Potential therapeutic applications due to its unique structure and functional groups.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(4-tert-butylphenyl)-3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one involves its interaction with specific molecular targets. The hydroxy and chloro groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The exact pathways and targets would depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butyl-N-(2,4-dichlorophenyl)benzamide
  • 4-tert-butyl-benzoic acid 4-((4-chloro-phenylimino)-methyl)-phenyl ester

Uniqueness

4-(4-tert-butylphenyl)-3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one is unique due to its combination of functional groups and the specific arrangement of these groups within the molecule. This unique structure gives it distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C25H28ClN3O3

Molecular Weight

454.0 g/mol

IUPAC Name

4-(4-tert-butylphenyl)-3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(3-hydroxypropyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C25H28ClN3O3/c1-14-12-19(31)17(13-18(14)26)21-20-22(28-27-21)24(32)29(10-5-11-30)23(20)15-6-8-16(9-7-15)25(2,3)4/h6-9,12-13,23,30-31H,5,10-11H2,1-4H3,(H,27,28)

InChI Key

AHTSQHDJVGKHLN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)C2=NNC3=C2C(N(C3=O)CCCO)C4=CC=C(C=C4)C(C)(C)C)O

Origin of Product

United States

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